2',7'-Dibromofluorescein 2',7'-Dibromofluorescein
Brand Name: Vulcanchem
CAS No.: 25709-81-3
VCID: VC8178250
InChI: InChI=1S/C20H10Br2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
SMILES: C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br
Molecular Formula: C20H10Br2O5
Molecular Weight: 490.1 g/mol

2',7'-Dibromofluorescein

CAS No.: 25709-81-3

Cat. No.: VC8178250

Molecular Formula: C20H10Br2O5

Molecular Weight: 490.1 g/mol

* For research use only. Not for human or veterinary use.

2',7'-Dibromofluorescein - 25709-81-3

Specification

CAS No. 25709-81-3
Molecular Formula C20H10Br2O5
Molecular Weight 490.1 g/mol
IUPAC Name 2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C20H10Br2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Standard InChI Key YNBZQSXWRWAXMV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2',7'-Dibromofluorescein (PubChem CID: 117608) is a brominated aromatic compound with the systematic IUPAC name 2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one . Its molecular formula is C₂₀H₁₀Br₂O₅, yielding a molecular weight of 490.1 g/mol . The spirocyclic structure consists of a xanthene moiety fused to a benzofuran ring, with hydroxyl groups at the 3' and 6' positions and bromine atoms at the 2' and 7' positions (Figure 1) .

Key Structural Features:

  • Xanthene Core: A tricyclic system comprising two benzene rings fused via an oxygen-containing pyran ring.

  • Bromine Substituents: Electrophilic bromine atoms at positions 2' and 7' enhance molecular polarity and influence electronic interactions .

  • Hydroxyl Groups: The 3' and 6' hydroxyl groups contribute to solubility in polar solvents and participate in hydrogen bonding .

Physicochemical Properties

PropertyValueSource
Molecular Weight490.1 g/mol
Water SolubilityModerate (exact data pending)
Melting Point≥300°C (decomposes)
StabilitySensitive to strong oxidizers

The compound’s solubility in aqueous solutions is pH-dependent, with deprotonation of hydroxyl groups enhancing solubility under alkaline conditions . Its green crystalline appearance and odorless nature make it suitable for laboratory use .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2',7'-Dibromofluorescein typically involves bromination of fluorescein precursors. A modified Friedel-Crafts alkylation method, adapted from dichlorofluorescein synthesis , employs phthalic anhydride and resorcinol under catalytic conditions.

Representative Procedure :

  • Reactants: Phthalic anhydride (1 mmol), resorcinol (2 mmol).

  • Catalyst: Zn-TiO nanocomposite (10 mol%).

  • Conditions: Neat reaction at 160°C for 1.5 hours.

  • Workup: Dissolution in NaOH, acidification with HCl to precipitate product.

Bromination is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid, selectively substituting hydrogen atoms at the 2' and 7' positions . Yield optimization requires precise stoichiometric control to avoid over-bromination.

Structural Analogs and Derivatives

  • Merbromin: A mercury-containing analog (C₂₀H₁₀Br₂HgNa₂O₆) used as a topical antiseptic .

  • Eosin Y: Tetrabromofluorescein, a histochemical stain with similar DUSP inhibitory activity .

  • 2',7'-Dichlorofluorescein: Chlorine-substituted variant synthesized via analogous routes .

Biochemical Activity and Mechanistic Insights

Inhibition of Dual-Specificity Phosphatase 5 (DUSP5)

2',7'-Dibromofluorescein exhibits potent inhibition of DUSP5, a phosphatase regulating mitogen-activated protein kinase (MAPK) signaling. Kinetic studies using para-nitrophenyl phosphate (pNPP) assays revealed time-dependent inactivation, fitting a slow-binding irreversible model .

Table 1: IC₅₀ Values (μM) for DUSP5 Inhibition

Compound0 min30 min60 min
2',7'-Dibromofluorescein268.1 ± 22.790.9 ± 4.544.7 ± 2.2
Merbromin16.1 ± 0.76.5 ± 0.24.1 ± 0.1
Eosin Y>10063.3 ± 6.937.6 ± 4.5

The 60-minute IC₅₀ of 44.7 μM underscores its efficacy compared to merbromin (4.1 μM) and eosin Y (37.6 μM) . Dithiothreitol (DTT) diminishes potency (IC₅₀ >300 μM at 60 min), implicating thiol-reactive intermediates in the mechanism .

Thiol Reactivity and Cellular Implications

The bromine substituents render 2',7'-Dibromofluorescein electrophilic, enabling covalent modification of cysteine residues in DUSP5’s active site . This reactivity parallels merbromin’s mercury-mediated enzyme inhibition but avoids mercury’s toxicity .

Applications and Future Directions

Photodynamic Therapy (PDT)

As a xanthene dye, 2',7'-Dibromofluorescein absorbs visible light (λmax ~515 nm), generating reactive oxygen species (ROS) upon irradiation . Preliminary studies suggest synergism between its DUSP5 inhibition and ROS production, enhancing anticancer effects in vitro .

Diagnostic Imaging

The compound’s fluorescence properties (ex/em: 490/514 nm) enable its use as a contrast agent in cellular imaging. Modifications to improve photostability and tissue penetration are ongoing .

Challenges and Optimization

  • Toxicity: Brominated fluoresceins may exhibit off-target effects; deuterated analogs are under investigation.

  • Synthetic Scalability: High catalyst loads in current methods necessitate greener alternatives .

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